molecular formula C12H22N2O3 B2630654 N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide CAS No. 1396850-54-6

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide

Cat. No.: B2630654
CAS No.: 1396850-54-6
M. Wt: 242.319
InChI Key: DQHACLNADOUOLY-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group and a hydroxy-dimethylpentyl side chain attached to an oxalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of cyclopropyl and oxalamide groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .

Medicine: Its structural features may impart specific biological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity to certain proteins, while the oxalamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
  • N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
  • N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxamide

Comparison: N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is unique due to the presence of the cyclopropyl group and the hydroxy-dimethylpentyl side chain. These structural features differentiate it from other oxalamide derivatives, potentially imparting distinct chemical and biological properties .

Properties

IUPAC Name

N'-cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)9(15)6-7-13-10(16)11(17)14-8-4-5-8/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHACLNADOUOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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